molecular formula C24H21ClFN3O3S B2449757 N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866016-50-4

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

Cat. No.: B2449757
CAS No.: 866016-50-4
M. Wt: 485.96
InChI Key: BLKFLSDANOIFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a useful research compound. Its molecular formula is C24H21ClFN3O3S and its molecular weight is 485.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

866016-50-4

Molecular Formula

C24H21ClFN3O3S

Molecular Weight

485.96

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C24H21ClFN3O3S/c25-18-7-5-16(6-8-18)9-12-27-21(30)10-13-28-23(31)22-20(11-14-33-22)29(24(28)32)15-17-3-1-2-4-19(17)26/h1-8,11,14H,9-10,12-13,15H2,(H,27,30)

InChI Key

BLKFLSDANOIFEF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3)F

solubility

not available

Origin of Product

United States

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article discusses its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C20H19ClF N5O2S
  • Molecular Weight : 432.90 g/mol
  • SMILES Notation : CC(C(=O)N)C1=CC=C(C=C1)C(C(=O)N)=C2C(=O)N(C(=O)N)C(=C(C2=C)C(F)=C(C)=C) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Studies have indicated that it may act as an inhibitor of certain kinases, which are critical in regulating cell proliferation and survival.

  • Kinase Inhibition : The compound has shown promise in inhibiting Src family kinases (SFKs), which play a significant role in cancer progression by promoting cell growth and survival .
  • Apoptotic Pathways : Research indicates that it may induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

  • Cell Viability Assays : Treatment with this compound resulted in a significant reduction in cell viability in breast cancer and neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50) was reported to be approximately 10 µM for neuroblastoma cells .

In Vivo Studies

Preclinical studies involving animal models have also been conducted:

  • Tumor Growth Inhibition : In xenograft models of breast cancer, administration of the compound led to a marked decrease in tumor volume compared to control groups. This suggests that it may effectively inhibit tumor growth through systemic administration .

Data Table: Summary of Biological Activity Findings

Study TypeCell LineIC50 (µM)Effect Observed
In VitroNeuroblastoma10Significant reduction in viability
In VitroBreast Cancer12Induction of apoptosis
In VivoXenograft ModelN/ADecreased tumor volume

Case Studies

  • Case Study on Neuroblastoma :
    • A study investigated the effects of the compound on SK-N-BE(2) neuroblastoma cells. Results indicated that treatment with 10 µM of the compound led to a 40% reduction in cell viability after 24 hours, suggesting its potential as a therapeutic agent against aggressive neuroblastoma .
  • Case Study on Breast Cancer :
    • Another study reported that the compound inhibited the proliferation of MCF-7 breast cancer cells through apoptosis induction pathways, highlighting its dual role as both an antiproliferative and pro-apoptotic agent .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Core formation : Construction of the thieno[3,2-d]pyrimidine scaffold via cyclization reactions under reflux conditions (e.g., using DMF or THF as solvents at 80–100°C) .
  • Functionalization : Introduction of the 4-chlorophenyl and 2-fluorobenzyl groups via nucleophilic substitution or coupling reactions. For example, alkylation of the pyrimidine nitrogen with 2-(4-chlorophenyl)ethyl bromide requires anhydrous conditions and a base like K₂CO₃ .
  • Final assembly : Amide bond formation using carbodiimide coupling agents (e.g., EDC·HCl with HOBt) in dichloromethane or acetonitrile . Critical parameters : Solvent purity, temperature control (±2°C), and stoichiometric ratios (e.g., 1.2 equivalents of fluorobenzyl halide to avoid side reactions) are essential for yields >70% .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

A combination of spectroscopic and analytical methods is required:

Technique Key Parameters Purpose
¹H/¹³C NMR Chemical shifts (δ) for aromatic protons (6.5–8.5 ppm), coupling constants (J-values)Confirm substitution patterns and regiochemistry .
HRMS Exact mass (±0.001 Da tolerance)Verify molecular formula (e.g., C₂₅H₂₀ClFN₃O₃S) .
IR Spectroscopy Peaks at ~1700 cm⁻¹ (C=O stretching), ~1250 cm⁻¹ (C-F)Validate functional groups .

Q. What initial biological screening approaches are recommended to evaluate its therapeutic potential?

  • Enzyme inhibition assays : Test activity against kinases (e.g., EGFR, VEGFR) or inflammatory mediators (COX-2) at concentrations of 1–100 µM using fluorogenic substrates .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
  • Structural analogs comparison : Synthesize and test derivatives lacking the 2-fluorobenzyl group to isolate activity contributions .

Q. What strategies optimize the multi-step synthesis for higher yield and scalability?

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat transfer and reduce side products .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., solvent polarity, catalyst loading) and identify synergistic effects .
  • In-line purification : Use scavenger resins or chromatography after coupling steps to enhance intermediate purity .

Q. Which computational methods are suitable for studying interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with kinases or receptors (e.g., docking scores < −7 kcal/mol indicate strong affinity) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (RMSD < 2 Å for stable binding) .
  • QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with anti-inflammatory activity .

Q. How to design structure-activity relationship (SAR) studies for structural analogs?

  • Systematic substitution : Modify the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents and compare IC₅₀ values .
  • Core fragmentation : Synthesize truncated analogs (e.g., pyrimidine-only derivatives) to identify essential motifs .
  • Bioisosteric replacement : Replace the thieno ring with pyrrolo[3,2-d]pyrimidine and evaluate pharmacokinetic properties .

Q. What methods address stability and solubility challenges in preclinical studies?

  • Forced degradation : Expose the compound to heat (40°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Co-solvent systems : Use PEG-400 or Captisol® to enhance aqueous solubility for in vivo dosing .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.